1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate
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Overview
Description
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is of interest due to its unique structure, which combines an indole core with a pyrrolidine ring and a cyclohexanesulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the pyrrolidine ring. The final step involves the addition of the cyclohexanesulfamate group. Key reagents used in these steps include aryl hydrazines, ketones, and alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to accelerate reaction times and improve efficiency . The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring and cyclohexanesulfamate group contribute to the compound’s overall binding affinity and specificity. These interactions can influence biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole: Lacks the cyclohexanesulfamate group, resulting in different reactivity and applications.
3-(1-Methyl-2-pyrrolidinyl)indole: Missing the benzyl group, affecting its chemical properties and biological activity.
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole-5-carboxylate: Contains a carboxylate group instead of the cyclohexanesulfamate group, leading to distinct chemical behavior.
Uniqueness: 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate stands out due to its combination of an indole core, a pyrrolidine ring, and a cyclohexanesulfamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
CAS No. |
20465-89-8 |
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Molecular Formula |
C26H35N3O3S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-benzyl-3-(1-methylpyrrolidin-1-ium-2-yl)indole;N-cyclohexylsulfamate |
InChI |
InChI=1S/C20H22N2.C6H13NO3S/c1-21-13-7-12-19(21)18-15-22(14-16-8-3-2-4-9-16)20-11-6-5-10-17(18)20;8-11(9,10)7-6-4-2-1-3-5-6/h2-6,8-11,15,19H,7,12-14H2,1H3;6-7H,1-5H2,(H,8,9,10) |
InChI Key |
ISPVXYGNERQUGG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCCC1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.C1CCC(CC1)NS(=O)(=O)[O-] |
Origin of Product |
United States |
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